molecular formula C10H11BrCl2 B3057348 3-Bromo-1,5-bis(chloromethyl)-2,4-dimethylbenzene CAS No. 79539-15-4

3-Bromo-1,5-bis(chloromethyl)-2,4-dimethylbenzene

Cat. No.: B3057348
CAS No.: 79539-15-4
M. Wt: 282 g/mol
InChI Key: QNGBJPBQYCEGCR-UHFFFAOYSA-N
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Description

3-Bromo-1,5-bis(chloromethyl)-2,4-dimethylbenzene is a halogenated aromatic compound characterized by a benzene ring substituted with:

  • Bromine at position 3,
  • Chloromethyl groups at positions 1 and 5,
  • Methyl groups at positions 2 and 4.

Its reactivity is influenced by the electron-withdrawing effects of bromine and chloromethyl groups, as well as the steric bulk of methyl substituents.

Properties

IUPAC Name

3-bromo-1,5-bis(chloromethyl)-2,4-dimethylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrCl2/c1-6-8(4-12)3-9(5-13)7(2)10(6)11/h3H,4-5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNGBJPBQYCEGCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1CCl)CCl)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrCl2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90399632
Record name 3-bromo-1,5-bis(chloromethyl)-2,4-dimethylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90399632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79539-15-4
Record name 3-bromo-1,5-bis(chloromethyl)-2,4-dimethylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90399632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-BROMO-1,5-BIS-CHLOROMETHYL-2,4-DIMETHYL-BENZENE
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-1,5-bis(chloromethyl)-2,4-dimethylbenzene typically involves the bromination and chloromethylation of 2,4-dimethylbenzene. The process can be summarized as follows:

    Bromination: 2,4-dimethylbenzene is treated with bromine (Br2) in the presence of a catalyst such as iron (Fe) to introduce the bromine atom at the 3-position of the benzene ring.

    Chloromethylation: The brominated product is then subjected to chloromethylation using formaldehyde (CH2O) and hydrochloric acid (HCl) to introduce the chloromethyl groups at the 1 and 5 positions.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-1,5-bis(chloromethyl)-2,4-dimethylbenzene can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chloromethyl groups can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The methyl groups can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction Reactions: The bromine and chloromethyl groups can be reduced to form simpler hydrocarbons.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) can be used under basic conditions.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Major Products

    Substitution: Products with various functional groups replacing the bromine or chloromethyl groups.

    Oxidation: Products such as carboxylic acids or aldehydes.

    Reduction: Products such as hydrocarbons with fewer halogen atoms.

Scientific Research Applications

Synthesis Applications

3-Bromo-1,5-bis(chloromethyl)-2,4-dimethylbenzene serves as a versatile intermediate in organic synthesis. It can be utilized in:

  • Cross-Coupling Reactions : The presence of bromine allows for cross-coupling reactions with various nucleophiles, facilitating the formation of more complex organic structures.
  • Functionalization of Aromatic Compounds : The chloromethyl groups can be replaced or modified to introduce different functional groups, making it useful for synthesizing derivatives with specific properties.

Pharmaceutical Applications

The compound's structural features make it a candidate for drug development:

Material Science Applications

In material science, this compound can be explored for:

  • Polymer Chemistry : The chloromethyl groups can act as reactive sites for polymerization processes. This can lead to the development of new polymers with enhanced properties.
  • Coatings and Adhesives : Its reactivity may allow it to be incorporated into coatings or adhesives that require specific chemical interactions or durability.

Case Studies and Literature Insights

While comprehensive literature specifically on this compound is sparse, insights can be drawn from related compounds:

  • Synthesis of Related Compounds : Research has shown that similar bis(chloromethyl) derivatives can undergo nucleophilic substitution reactions effectively. For instance, studies highlight the synthesis of various substituted benzyl derivatives using chloromethylated precursors .
  • Biological Activity Studies : Analogous compounds have been investigated for their biological activities. For example, studies on chlorinated aromatic compounds have demonstrated significant antibacterial and anticancer activities, suggesting a potential pathway for exploring the efficacy of this compound in pharmacology .

Mechanism of Action

The mechanism of action of 3-Bromo-1,5-bis(chloromethyl)-2,4-dimethylbenzene depends on the specific reactions it undergoes. For example:

    Nucleophilic Substitution: The compound acts as an electrophile, with the bromine and chloromethyl groups being replaced by nucleophiles.

    Oxidation: The methyl groups are oxidized through the transfer of electrons to the oxidizing agent.

    Reduction: The halogen atoms are reduced through the gain of electrons from the reducing agent.

Comparison with Similar Compounds

1-(Chloromethyl)-3,5-dimethylbenzene

Structure : Chloromethyl group at position 1, methyl groups at positions 3 and 5.
Key Differences :

  • Lacks bromine and a second chloromethyl group.
  • Simpler substitution pattern reduces steric hindrance and electronic complexity.

NMR Data :

  • ¹H NMR : Arene protons at 6.68–6.75 ppm; chloromethyl protons at 4.15 ppm .
  • ¹³C NMR : Chloromethyl carbon at 46.97 ppm; methyl carbons at 21.65 ppm .

Applications : Simpler structure favors use as a building block in ligand synthesis (e.g., (Phebox)Ir complexes) .

2-(Chloromethyl)-5-tert-butyl-1,3-dimethylbenzene (Impurity MM0089.04)

Structure : Chloromethyl at position 2, tert-butyl at position 5, methyl at positions 1 and 3.
Key Differences :

  • tert-butyl group introduces significant steric bulk, reducing reactivity toward nucleophilic substitution compared to chloromethyl.
  • Lacks bromine and a second chloromethyl group.

Applications : Listed as a pharmaceutical impurity, highlighting its relevance in regulatory quality control .

2-(Bromomethyl)-1,5-dichloro-3-methoxybenzene

Structure : Bromomethyl at position 2, chlorine at positions 1 and 5, methoxy at position 3.
Key Differences :

  • Methoxy group (electron-donating) contrasts with the electron-withdrawing bromine in the target compound.

Reactivity : Bromomethyl groups are more reactive than chloromethyl in nucleophilic substitutions, but the methoxy group may direct electrophilic attacks to specific ring positions .

Structural and Functional Comparison Table

Compound Substituents Key Reactivity Features Synthesis Yield/Time Applications
3-Bromo-1,5-bis(chloromethyl)-2,4-dimethylbenzene Br (3), ClCH₂ (1,5), CH₃ (2,4) High electrophilicity, steric hindrance Not reported in evidence Organometallic precursors, pharmaceuticals
1-(Chloromethyl)-3,5-dimethylbenzene ClCH₂ (1), CH₃ (3,5) Moderate reactivity, fast synthesis 71% yield, 15 minutes Ligand synthesis
2-(Chloromethyl)-5-tert-butyl-1,3-dimethylbenzene ClCH₂ (2), tert-butyl (5), CH₃ (1,3) Steric hindrance limits reactions Not reported Pharmaceutical impurity standard
2-(Bromomethyl)-1,5-dichloro-3-methoxybenzene BrCH₂ (2), Cl (1,5), OCH₃ (3) Electron-rich due to OCH₃, BrCH₂ reactivity Not reported Specialty chemical synthesis

Critical Analysis of Research Findings

  • Synthetic Challenges : The target compound’s multiple halogen and methyl groups likely require sequential functionalization steps, contrasting with the straightforward synthesis of 1-(chloromethyl)-3,5-dimethylbenzene .
  • 6.75 ppm in simpler analogs) .
  • Regulatory Relevance : Compounds like 2-(chloromethyl)-5-tert-butyl-1,3-dimethylbenzene underscore the importance of controlling impurities in pharmaceuticals, suggesting similar quality assessments for the target compound .

Biological Activity

3-Bromo-1,5-bis(chloromethyl)-2,4-dimethylbenzene (CAS Number: 79539-15-4) is a halogenated aromatic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological properties, including cytotoxicity, antibacterial activity, and other pharmacological effects.

  • Molecular Formula : C₁₀H₁₁BrCl₂
  • Molecular Weight : 282.004 g/mol
  • LogP : 4.5435

Biological Activity Overview

The biological activity of this compound can be assessed through various studies that focus on its cytotoxic effects and antimicrobial properties.

Cytotoxicity

  • Cell Line Studies : Research indicates that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies on related compounds have shown IC₅₀ values ranging from submicromolar to low micromolar concentrations in human cancer cell lines such as CCRF-CEM and K562 .
  • Mechanism of Action : The cytotoxic mechanism often involves the disruption of cellular processes such as mitotic spindle assembly and RNA synthesis. Compounds that share structural similarities with this compound have been shown to induce cell cycle arrest and apoptosis in cancer cells .

Antibacterial Activity

Case Study 1: Cytotoxicity in Cancer Cell Lines

A study assessing the cytotoxic effects of structurally related compounds found that certain derivatives exhibited IC₅₀ values below 1 µM in leukemia cell lines. These findings suggest a promising avenue for further research into the anticancer potential of similar halogenated compounds .

CompoundIC₅₀ (µM)Cell Line
ED30.38CCRF-CEM
ED50.71CCRF-CEM
Control1.61CCRF-CEM

Case Study 2: Antibacterial Efficacy

In a comparative study of antibacterial activities, compounds similar to this compound were tested against common pathogens like Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition at concentrations ranging from 10 to 50 µg/mL .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-Bromo-1,5-bis(chloromethyl)-2,4-dimethylbenzene
Reactant of Route 2
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3-Bromo-1,5-bis(chloromethyl)-2,4-dimethylbenzene

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